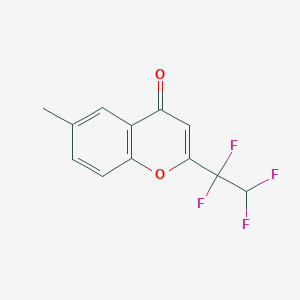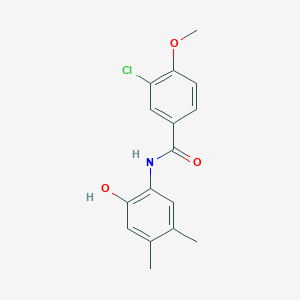![molecular formula C22H16ClN3OS B5518822 (2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5518822.png)
(2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and hydrazines with thiazolidinone derivatives. The reaction conditions often include:
Solvents: Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes, leading to cell death or altered cellular functions.
Comparison with Similar Compounds
(2Z,5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:
- (2Z)-3-(2-Chlorophenyl)-3-oxo-2-(4-phenyl-1,3-thiazol-2(3H)-ylidene)propanenitrile
- 1-(4-Chlorophenyl)-2-[((2Z)-3-[4-(Difluoromethoxy)benzoyl]-1,3-benzothiazol-2(3H)-ylidene)amino]ethanone
These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-14-8-7-9-16(19)15-20-21(27)26(18-12-5-2-6-13-18)22(28-20)25-24-17-10-3-1-4-11-17/h1-15,24H/b20-15-,25-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSCHVKWEFZIDF-YWNZOVFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/N(C(=O)/C(=C/C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)
![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)
![N'-[(E)-[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5518790.png)
![(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)


![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)
![N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)
![3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE](/img/structure/B5518856.png)
![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)
